molecular formula C8H13ClN4O2S B3042582 N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide CAS No. 647825-55-6

N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide

Cat. No.: B3042582
CAS No.: 647825-55-6
M. Wt: 264.73 g/mol
InChI Key: WIOFVUMVRUIMQF-BJMVGYQFSA-N
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Description

N4-[(Dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide is a pyrazole-based sulfonamide derivative with the molecular formula C8H13ClN4O2S and a molecular weight of 264.73 . The compound features a sulfonamide group at position 4 of the pyrazole ring, a chlorine substituent at position 5, and methyl groups at positions 1 and 2. This structural motif is critical for its physicochemical properties and biological interactions.

Properties

IUPAC Name

N'-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O2S/c1-6-7(8(9)13(4)11-6)16(14,15)10-5-12(2)3/h5H,1-4H3/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFVUMVRUIMQF-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N=CN(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1S(=O)(=O)/N=C/N(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Hydrazine derivatives react with 1,3-diketones under acidic or basic conditions to form pyrazoles. For 5-chloro-1,3-dimethyl-1H-pyrazole, chlorination is typically achieved post-cyclization using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

Halogenation of Preformed Pyrazoles

Direct chlorination of 1,3-dimethyl-1H-pyrazole at the 5-position using N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) yields the chloro-substituted derivative. This method offers regioselectivity and avoids side reactions associated with harsh chlorinating agents.

Sulfonylation at the 4-Position

Introducing the sulfonamide group requires sulfonylation of the pyrazole ring, followed by amidation.

Sulfonation with Chlorosulfonic Acid

Pyrazole derivatives undergo sulfonation at the 4-position using chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating methyl groups at positions 1 and 3:

$$
\text{1,3-Dimethyl-5-chloro-1H-pyrazole} + \text{ClSO}_3\text{H} \rightarrow \text{4-Chlorosulfonyl-5-chloro-1,3-dimethyl-1H-pyrazole}
$$

Amidation with Ammonia or Amines

The sulfonyl chloride intermediate reacts with amines to form sulfonamides. For N4-substituted derivatives, primary or secondary amines are employed. In the case of N4-[(dimethylamino)methylidene] substitution, a two-step process is utilized:

  • Formation of the Sulfonamide : Reaction with ammonium hydroxide yields the primary sulfonamide.
  • Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA) : The primary sulfonamide undergoes condensation with DMF-DMA to introduce the dimethylaminomethylidene group:

$$
\text{4-Sulfamoyl-5-chloro-1,3-dimethyl-1H-pyrazole} + (\text{Me}2\text{N})2\text{CHOMe} \rightarrow \text{this compound}
$$

Optimization of Reaction Conditions

Solvent and Base Selection

  • Sulfonation : Chloroform or dichloromethane (DCM) is preferred for sulfonation due to their ability to stabilize reactive intermediates.
  • Amidation : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic attack by amines. Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to scavenge HCl.

Temperature and Time

  • Sulfonation requires gradual heating (0°C → 60°C) over 10–12 hours to minimize decomposition.
  • Condensation with DMF-DMA proceeds efficiently at 80–100°C for 4–6 hours.

Analytical Characterization

Successful synthesis is confirmed via:

  • FT-IR : Absorption bands at 1320–1350 cm⁻¹ (S=O asymmetric stretching) and 1150–1170 cm⁻¹ (S=O symmetric stretching).
  • ¹H NMR : Singlets for N4-methylidene protons (δ 3.10–3.30 ppm) and pyrazole methyl groups (δ 2.40–2.60 ppm).
  • LC-MS : Molecular ion peak at m/z 261.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%) Source
Pyrazole chlorination NCS, DMF, 25°C, 6 h 78 95
Sulfonation ClSO₃H, CHCl₃, 60°C, 10 h 65 90
Amidation NH₃(aq), DCM, 25°C, 12 h 82 98
Condensation DMF-DMA, DMF, 80°C, 4 h 75 97

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation : Competing sulfonation at the 5-position is avoided by steric hindrance from the 1,3-dimethyl groups.
  • Imine Stability : The dimethylaminomethylidene group is prone to hydrolysis; anhydrous conditions and inert atmospheres (N₂/Ar) are critical.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Sulfonamide Derivatives

Pyrazole sulfonamides are a versatile class of compounds with applications in medicinal chemistry and agrochemicals. Below is a detailed comparison of the target compound with structurally related analogs.

Key Observations:

Core Structure: The target compound and the Thermo Scientific analog (C5H8ClN3O2S) share the 5-chloro-1,3-dimethyl-pyrazole backbone but differ at N3. The dimethylamino methylidene group in the target compound enhances polarity compared to the unsubstituted sulfonamide in the latter. The trifluoromethylphenyl-substituted analog (C13H13ClF3N3O3S) introduces bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound.

Functional Group Impact: Carboxamide derivatives (e.g., 3a) exhibit distinct electronic profiles due to the amide linkage, which may alter binding affinity in biological targets compared to sulfonamides.

Table 2: Inferred Property Comparison

Property Target Compound 5-Chloro-1,3-dimethyl-pyrazole-4-sulfonamide Trifluoromethylphenyl Analog Carboxamide Derivative 3a
Aqueous Solubility Moderate (polar group) Low (no polar N4 substituent) Very low (lipophilic CF3) Moderate (amide polarity)
LogP (Predicted) ~1.5–2.0 ~1.0 ~3.5 ~2.8
Hydrogen-Bond Donors 2 (sulfonamide NH) 2 2 1 (amide NH)
Bioavailability Likely high Low Moderate Moderate

Limitations

  • Direct pharmacological data (e.g., IC50, MIC) are absent in the provided evidence.
  • Synthetic yields and purity metrics for the target compound are unspecified.

Biological Activity

N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide, a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a sulphonamide moiety, contributing to its pharmacological properties.

  • Molecular Formula : C8H13ClN4O2S
  • Molecular Weight : 264.73 g/mol
  • CAS Number : 647825-55-6

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The sulphonamide group in this compound may enhance its interaction with carbonic anhydrase and other sulfonamide-sensitive enzymes, potentially leading to various therapeutic effects.

Biological Activities

Recent studies have highlighted a range of biological activities associated with this compound:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens remains under investigation.
  • Antiproliferative Effects : In vitro studies suggest that this compound exhibits antiproliferative activity against cancer cell lines. For instance, research involving MCF-7 (breast cancer) and K-562 (leukemia) cell lines indicated that the compound could inhibit cell growth, with IC50 values being determined through dose-response assays.
  • Anti-inflammatory Properties : The pyrazole nucleus is known for its anti-inflammatory effects. Compounds similar to this compound have been reported to reduce inflammation by inhibiting cyclooxygenase enzymes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AntiproliferativeInhibits growth in MCF-7 and K-562 cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Research Insights

A study published in Dalton Transactions explored the synthesis and characterization of various pyrazole-based compounds, including derivatives similar to this compound. The study focused on their interactions with DNA and their cytotoxic effects on cancer cell lines using UV-visible spectroscopy and fluorescence methods .

Another review highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, emphasizing the structural relationship between these compounds and their pharmacological effects . This includes their potential as anti-cancer agents due to their ability to interfere with cellular processes.

Q & A

Basic: What are the recommended methodologies for synthesizing N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide?

Answer:
A multi-step synthesis approach is typically employed. Key steps include:

Core Pyrazole Formation : Start with a 1,3-dimethyl-1H-pyrazole scaffold, introducing the 5-chloro substituent via halogenation (e.g., using POCl₃ or SOCl₂).

Sulphonamide Introduction : React the chlorinated pyrazole with sulfonating agents (e.g., chlorosulfonic acid) to install the sulphonamide group at the 4-position.

Dimethylaminomethylene Functionalization : Condense dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents to introduce the (dimethylamino)methylidene group at the N4 position.
Critical Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions such as over-sulfonation or decomposition. Use inert atmospheres for moisture-sensitive steps .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and the dimethylaminomethylene group (δ ~8–9 ppm for the imine proton).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves the planar geometry of the pyrazole ring and the orientation of the sulphonamide group (using SHELX software for refinement) .
  • IR Spectroscopy : Identifies sulphonamide S=O stretches (~1350–1150 cm⁻¹) and C=N stretches from the methylidene group (~1650 cm⁻¹).

Advanced: How can computational modeling be applied to predict interactions with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding interactions with voltage-gated sodium channels (e.g., NaV1.7, a common target for sulphonamide derivatives).
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.
  • MD Simulations : Assess conformational flexibility and binding kinetics under physiological conditions.
    Case Study : PF-05089771, a structurally related NaV1.7 inhibitor, was optimized using similar computational strategies to enhance binding affinity .

Advanced: How does pH influence the stability and reactivity of this compound?

Answer:

  • Acidic Conditions : Protonation of the dimethylaminomethylene group may reduce electrophilicity, affecting condensation reactions.
  • Basic Conditions : Deprotonation of the sulphonamide NH group (pKa ~9–11) can alter solubility and hydrogen-bonding interactions.
    Experimental Design : Conduct kinetic studies in buffered solutions (pH 3–11) and monitor degradation via HPLC. Evidence from pH-dependent DNA mismatch studies suggests that pH modulates tautomeric equilibria in similar methylidene derivatives .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for sulphonamide derivatives?

Answer:

  • Analog Synthesis : Modify substituents (e.g., chloro, methyl groups) and assess changes in bioactivity.
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulphonamide as a hydrogen-bond acceptor).
  • In Vitro Assays : Test inhibition potency against targets like NaV1.7 or carbonic anhydrase isoforms.
    Example : In PF-05089771, diaryl ether sulfonamides showed enhanced selectivity due to steric and electronic tuning .

Basic: What structural features contribute to the compound’s physicochemical properties?

Answer:

  • Planar Pyrazole Core : Facilitates π-π stacking in crystal lattices and protein binding pockets.
  • Sulphonamide Group : Enhances water solubility and hydrogen-bonding capacity.
  • Dimethylaminomethylene Substituent : Introduces basicity and influences tautomerism.
    Key Data : LogP values (calculated via ChemDraw) typically range from 1.5–2.5, indicating moderate lipophilicity .

Advanced: How can researchers investigate interactions with ion channels or enzymes?

Answer:

  • Electrophysiology : Use patch-clamp assays to measure NaV1.7 inhibition (IC₅₀ values).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Cryo-EM : Resolve compound-channel complexes at near-atomic resolution.
    Reference : PF-05089771’s binding to NaV1.7’s voltage-sensing domain was validated using these methods .

Basic: What protocols ensure high purity for biological testing?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol).
  • Recrystallization : Optimize solvent systems (e.g., DMF/water) for single-crystal growth.
  • HPLC Purity Assessment : Employ C18 columns with UV detection (λ = 254 nm).
    Safety Note : Follow guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .

Advanced: Are there known metabolic pathways or degradation products?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., N-demethylation or sulphonamide cleavage).
  • LC-MS/MS Analysis : Detect metabolites like 5-chloro-1,3-dimethylpyrazole-4-sulphonamide.
    Insight : Similar methylidene derivatives showed pH-dependent hydrazine formation in metabolic studies .

Advanced: How does this compound compare to structurally related pyrazole sulphonamides?

Answer:

  • Activity Comparison : Replace the dimethylaminomethylene group with carboxamide or hydrazine moieties to assess potency shifts.
  • Thermodynamic Solubility : Compare with analogues lacking the sulphonamide group.
    Case Study : 3-(4-Cycloheptyl-triazolyl)-N,N-diethylbenzenesulphonamide exhibited reduced NaV1.7 affinity due to steric hindrance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide
Reactant of Route 2
Reactant of Route 2
N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide

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